molecular formula C14H16ClN3O2S2 B6782863 4-chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide

4-chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B6782863
M. Wt: 357.9 g/mol
InChI Key: RPNNZQJJYNDMOZ-UHFFFAOYSA-N
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Description

4-Chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide is a complex organic compound characterized by its thiazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of chlorinating agents, oxidizing agents, and coupling reagents to achieve the desired structural framework.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the thiazole and benzothiazole rings, which can be further modified for specific applications.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Oxo-4-{[1-(5,6,7,8-tetrahydro-2-naphthalenyl)propyl]amino}butanoic acid

  • 6-hydroxy-4 methyl-2-oxo-5- [ (4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)diazenyl]-1,2-dihydropyridine-3-carbonitrile

Uniqueness: 4-Chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide stands out due to its unique structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-chloro-3-oxo-N-(6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S2/c1-2-3-7-4-5-8-9(6-7)21-14(16-8)17-13(20)11-10(15)12(19)18-22-11/h7H,2-6H2,1H3,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNNZQJJYNDMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C(=O)NS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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